
4-(Diphenylphosphino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphino)benzamide is an organophosphorus compound with the molecular formula C19H16NOP It features a benzamide group substituted with a diphenylphosphino group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Diphenylphosphino)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-(diphenylphosphino)benzoic acid with amines under specific conditions. For example, the condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient method . Another method involves the use of organotin precursors, where the reaction of 4-(diphenylphosphino)benzoic acid with organotin oxides and -oxy-hydroxide results in the formation of various organostannoxane-supported compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylphosphino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include diethyl azodicarboxylate (DEAD), triphenylphosphine, and various organotin compounds. Conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired reactions.
Major Products
Major products formed from reactions involving this compound include phosphine oxides, esters, and various organostannoxane-supported compounds .
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphino)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Diphenylphosphino)benzamide involves its role as a phosphine ligand and reducing agent. In the context of CRISPR/Cas9 reactivation, the compound removes azidomethylnicotinyl groups, thereby restoring the function of the gRNA and enabling gene editing . The molecular targets and pathways involved include the interaction with nucleic acids and proteins, facilitating specific chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylphosphino)benzamide: Similar in structure but with the diphenylphosphino group at the ortho position.
4-(Diphenylphosphino)benzoic acid: The parent compound with a carboxylic acid group instead of an amide.
Uniqueness
4-(Diphenylphosphino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its ability to act as both a reductant and a pronucleophile in the Mitsunobu reaction highlights its versatility .
Eigenschaften
CAS-Nummer |
5068-15-5 |
|---|---|
Molekularformel |
C19H16NOP |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
4-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C19H16NOP/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H2,20,21) |
InChI-Schlüssel |
KZUACPSBACWLPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


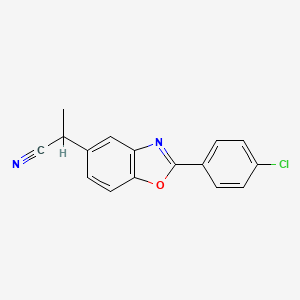
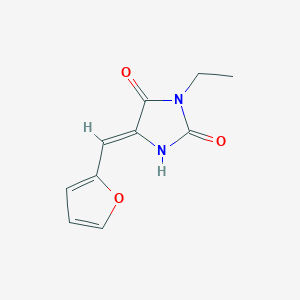



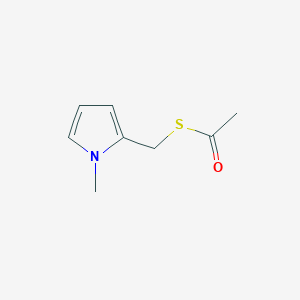
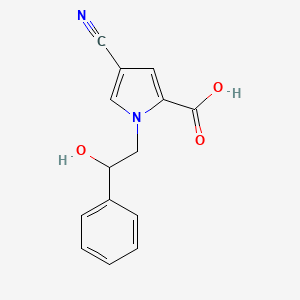
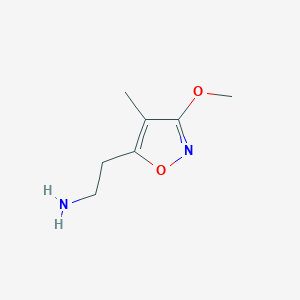
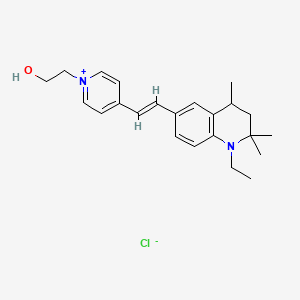
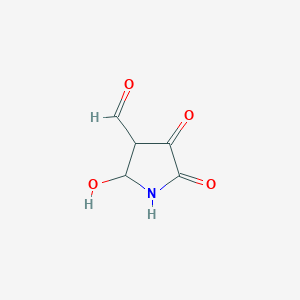
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
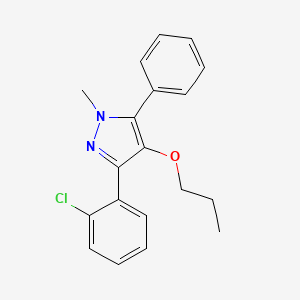
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)

